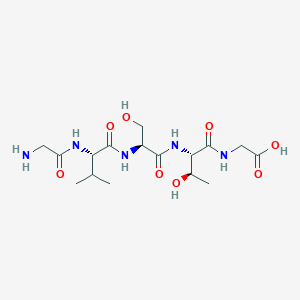![molecular formula C16H15NO2 B14232217 2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- CAS No. 443893-37-6](/img/structure/B14232217.png)
2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- is an organic compound with a complex structure that includes both ketone and imine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- typically involves the condensation of 2-hydroxybenzaldehyde with 4-phenyl-2-butanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone, 4-(4-hydroxyphenyl)-:
4-Phenyl-2-butanone: A simpler ketone without the hydroxyphenyl and imine groups.
Uniqueness
2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl- is unique due to the presence of both ketone and imine functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
443893-37-6 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
4-(2-hydroxyphenyl)imino-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H15NO2/c1-12(18)11-15(13-7-3-2-4-8-13)17-14-9-5-6-10-16(14)19/h2-10,19H,11H2,1H3 |
Clé InChI |
JVMBGCVVEYADKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=NC1=CC=CC=C1O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


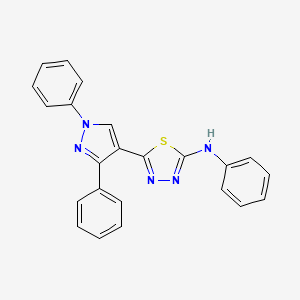
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
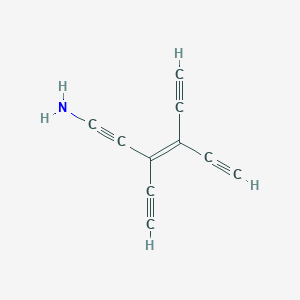
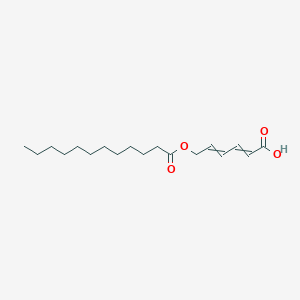
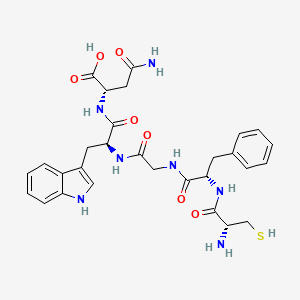
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
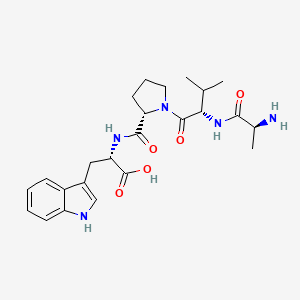
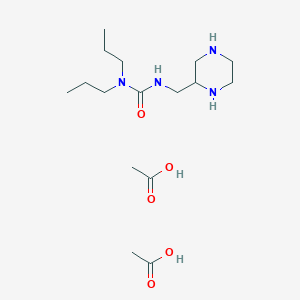
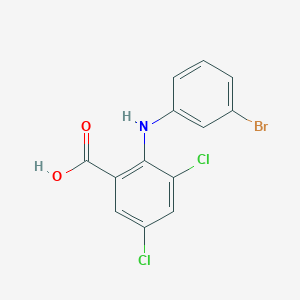
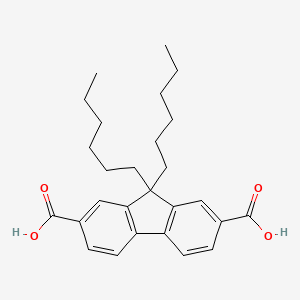
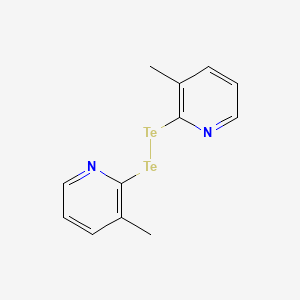
![3-(3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propoxy)propan-1-ol](/img/structure/B14232205.png)
![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
